3-(5-Bromo-2-nitrophenyl)thiazolidine
CAS No.: 1707365-54-5
Cat. No.: VC2958323
Molecular Formula: C9H9BrN2O2S
Molecular Weight: 289.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707365-54-5 |
|---|---|
| Molecular Formula | C9H9BrN2O2S |
| Molecular Weight | 289.15 g/mol |
| IUPAC Name | 3-(5-bromo-2-nitrophenyl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(12(13)14)9(5-7)11-3-4-15-6-11/h1-2,5H,3-4,6H2 |
| Standard InChI Key | QJSLEWODCIOPNL-UHFFFAOYSA-N |
| SMILES | C1CSCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | C1CSCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Introduction
3-(5-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic organic compound characterized by a thiazolidine ring substituted with a 5-bromo-2-nitrophenyl group. It belongs to the class of thiazolidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of 3-(5-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with thiazolidine. This reaction is often facilitated by a catalyst and conducted under reflux conditions in solvents such as ethanol or methanol. The process involves the formation of an imine intermediate, followed by cyclization to yield the final thiazolidine product.
Biological Activities and Mechanisms
The biological activities of 3-(5-Bromo-2-nitrophenyl)thiazolidine are attributed to its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the thiazolidine ring may modulate enzyme activity by interacting with specific receptors or enzymes involved in metabolic pathways.
Analytical Techniques
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to characterize this compound further. These methods help in confirming the structure and purity of the synthesized compound.
Applications
3-(5-Bromo-2-nitrophenyl)thiazolidine has diverse applications due to its potential biological activities. It is of interest in both academic research and industrial settings, particularly in the development of new drugs and therapeutic agents.
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